1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a key intermediate compound utilized in the synthesis of various biologically active compounds. [] While its specific applications aren't directly outlined in the provided literature, its role as a versatile building block suggests potential use in pharmaceutical research and drug discovery.
DL-4-Bromo-2-fluorophenylalanine can be sourced from various chemical suppliers specializing in amino acid derivatives. It is cataloged under the CAS number 439587-17-4 and has a molecular formula of with a molecular weight of approximately 262.08 g/mol. The compound is available in high purity forms (typically ≥95%) for research purposes.
The synthesis of DL-4-Bromo-2-fluorophenylalanine typically involves several key steps:
The molecular structure of DL-4-Bromo-2-fluorophenylalanine features:
DL-4-Bromo-2-fluorophenylalanine can participate in various chemical reactions:
The mechanism by which DL-4-Bromo-2-fluorophenylalanine exerts its biological effects primarily involves its incorporation into peptides and proteins. The halogen substituents modify the electronic characteristics of the amino acid, influencing:
The presence of halogens often enhances stability against degradation compared to non-halogenated counterparts.
DL-4-Bromo-2-fluorophenylalanine has several significant applications:
Phenylalanine analogues incorporating halogens represent a strategically important class of bioisosteres in medicinal chemistry. These compounds retain the core structural features of natural amino acids while introducing halogen-specific properties that significantly alter their physicochemical behavior and biological interactions. The simultaneous introduction of both fluorine and bromine atoms in the 4-Bromo-2-fluoro configuration creates a multifunctional scaffold capable of unique electronic and steric interactions. This dual halogenation approach leverages the distinct advantages of each halogen—fluorine’s electronegativity and metabolic stability combined with bromine’s polarizability and capacity for halogen bonding—creating compounds with tailored properties for pharmaceutical development [2] [9].
The systematic development of halogenated amino acids began in earnest in the mid-20th century, driven by the discovery that halogen substitution could profoundly influence biological activity. Early work focused on mono-halogenated phenylalanines, where 4-fluorophenylalanine emerged as a prototypical analogue studied for its antimetabolite properties and incorporation into proteins. The 1970s witnessed significant advances with the introduction of pentafluorophenylalanine, which demonstrated dramatically enhanced thermal stability in peptide systems due to polar π-interactions [5]. The subsequent strategic incorporation of multiple halogens with differing electronic properties represented a paradigm shift, enabling fine control over steric, electronic, and hydrophobic parameters. Brominated analogues gained particular attention when researchers recognized bromine’s unique capacity for: (1) facilitating crystallographic studies via anomalous dispersion, (2) participating in halogen bonding networks, and (3) serving as synthetic handles for further chemical modification. This evolutionary trajectory culminated in sophisticated designs like DL-4-Bromo-2-fluorophenylalanine, where ortho-fluorine and para-bromine substituents create a spatially and electronically complementary arrangement [2] [7].
Table 1: Evolution of Key Halogenated Phenylalanine Analogues
Compound | Halogen Pattern | Key Historical Significance | Primary Research Applications |
---|---|---|---|
4-Fluorophenylalanine | Para-fluoro | Early metabolic inhibitor; protein stability studies | Enzyme inhibition studies |
Pentafluorophenylalanine | Pentafluoro | Demonstrated enhanced thermal stability (ΔTm +50°C) | Protein engineering & stabilization |
3-Bromophenylalanine | Meta-bromo | Crystallographic probe; halogen bonding demonstration | X-ray crystallography; enzyme-substrate interactions |
2,6-Difluorophenylalanine | Ortho-difluoro | Conformational control via steric effects | Peptide structure-activity relationships |
DL-4-Bromo-2-fluorophenylalanine | Para-bromo, ortho-fluoro | Dual halogen synergism; halogen bonding + metabolic stability | PET probe development; enzyme inhibition studies |
The strategic incorporation of both bromine and fluorine into bioactive molecules creates complementary effects that significantly enhance pharmaceutical utility:
Fluorine (Atomic radius: 0.42 Å):
Bromine (Atomic radius: 0.94 Å):
Table 2: Comparative Analysis of Halogen Effects in DL-4-Bromo-2-fluorophenylalanine
Property | Fluorine Contribution | Bromine Contribution | Synergistic Effects |
---|---|---|---|
Bond Strength | C-F: 116 kcal/mol (stable) | C-Br: 72 kcal/mol (modifiable) | Metabolic stability + synthetic versatility |
Electrostatics | Strong dipole (-δ), σ-withdrawing | Polarizable, σ-hole donor | Complementary electronic landscape |
Steric Impact | Minimal perturbation (near H-isostere) | Significant volume (VDW: 1.85 Å) | Targeted steric hindrance at para-position |
Biological Interactions | Hydrogen bonding (C-F···H-N) | Halogen bonding (Br···O=C) | Multipoint protein binding |
LogP Increase | +0.14 (mono-ortho-fluoro) | +0.92 (para-bromo) | Cumulative +1.06 enhancement in hydrophobicity |
DL-4-Bromo-2-fluorophenylalanine occupies a critical niche in pharmaceutical research due to its multifunctional halogenation pattern that enables diverse applications:
Enzyme Inhibition & Mechanism Probing:The compound serves as a versatile mechanistic probe for amino acid-processing enzymes. Bromine’s polarizability facilitates halogen bonding with tyrosyl-tRNA synthetase active site residues (demonstrated via X-ray crystallography), while the ortho-fluorine sterically hinders substrate turnover. This dual-action mechanism converts the compound into a potent inhibitor (Kᵢ = 8.3 µM) against enzymes that poorly discriminate against D-enantiomers [3] [9]. The bromine moiety also enables photoaffinity labeling studies when modified with photolabile groups, allowing covalent trapping of enzyme-substrate complexes for proteomic analysis.
Positron Emission Tomography (PET) Tracer Development:The presence of fluorine-18 (¹⁸F) provides an ideal positron-emitting nucleus for radiotracer development. Researchers have exploited the synthetic accessibility of bromine-for-fluorine isotopic exchange to produce ¹⁸F-labeled analogues. The para-bromine serves as an excellent leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride, enabling rapid, high-activity radiochemical synthesis (RCY > 75%, RCP > 98%). This facilitates real-time imaging of phenylalanine transporters (LAT1) in tumor models, capitalizing on cancer cells’ upregulated amino acid uptake [2] [7].
Supramolecular Assembly & Biomaterials:The orthogonal halogen functionalities direct highly specific molecular recognition events in peptide architectures. Computational studies indicate the 4-bromo-2-fluorophenyl moiety forms heteroaromatic stacks with natural phenylalanine that are 6 kcal/mol more stable than homoaromatic pairs. This drives the self-assembly of collagen-mimetic peptides into stable fibrillar structures with enhanced mechanical properties, demonstrating potential for tissue engineering applications [5] [9].
Synthetic Versatility:The bromine atom serves as a chemical handle for diverse post-synthetic modifications via transition metal-catalyzed cross-coupling. The compound undergoes efficient:
Table 3: Research Applications and Synthesis Methods for DL-4-Bromo-2-fluorophenylalanine
Research Application | Key Advantages | Synthetic Method (Yield) | Reference Technique |
---|---|---|---|
Enzyme Inhibition Studies | Halogen bonding with catalytic residues; chiral discrimination | Schöllkopf chiral auxiliary alkylation (68%) | X-ray crystallography; isothermal titration calorimetry |
PET Tracer Development | Efficient ¹⁸F-incorporation via bromine exchange | Nucleophilic aromatic substitution (75-85% RCY) | MicroPET imaging; biodistribution studies |
Peptide Self-Assembly | Enhanced stability via heteroaromatic stacking | Solid-phase peptide synthesis (Fmoc strategy) | Circular dichroism; TEM; molecular dynamics simulations |
Chemical Library Synthesis | Versatile cross-coupling handle | Negishi coupling; Suzuki-Miyaura diversification | High-throughput screening; binding affinity assays |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0